(4-chlorophenyl)(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
The compound “(4-chlorophenyl)(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)methanone” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This article will explore its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4-chlorophenyl)(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)methanone” typically involves multi-step organic reactions. The starting materials may include 4-chlorophenyl derivatives and various intermediates that undergo cyclization, oxidation, and substitution reactions under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may have different physical and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a catalyst or reagent in various organic reactions.
Biology
In biology, the compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. It can be used in assays to understand its interaction with biological targets.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could be a candidate for drug development, targeting specific diseases or conditions.
Industry
In industry, the compound may be used in the production of specialty chemicals, polymers, or materials with unique properties. It may also find applications in coatings, adhesives, or electronic materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: Similar in structure but with different substituents.
This compound: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique physical, chemical, and biological properties. These properties can be leveraged for specific applications in research and industry.
Properties
Molecular Formula |
C21H16ClNO3S3 |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
(4-chlorophenyl)-(16,16-dimethyl-12-sulfanylidene-4,7-dioxa-13,14-dithia-17-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraen-17-yl)methanone |
InChI |
InChI=1S/C21H16ClNO3S3/c1-21(2)18-17(20(27)29-28-18)13-9-15-16(26-8-7-25-15)10-14(13)23(21)19(24)11-3-5-12(22)6-4-11/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
VQLIXZBIFDPBSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC4=C(C=C3N1C(=O)C5=CC=C(C=C5)Cl)OCCO4)C(=S)SS2)C |
Origin of Product |
United States |
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